methyl 4-[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-4-yl]benzoate
Description
Methyl 4-[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-4-yl]benzoate is a synthetic compound characterized by three key structural motifs:
- A methyl benzoate ester at the para position.
- A piperidin-4-yl group linked to the benzodioxole-carbonyl moiety.
- A 2H-1,3-benzodioxole-5-carbonyl fragment, a bicyclic aromatic system with a ketone group.
The benzodioxole group is notable for its presence in bioactive molecules, including cannabinoid receptor ligands and monoamine oxidase inhibitors .
Properties
IUPAC Name |
methyl 4-[1-(1,3-benzodioxole-5-carbonyl)piperidin-4-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-25-21(24)16-4-2-14(3-5-16)15-8-10-22(11-9-15)20(23)17-6-7-18-19(12-17)27-13-26-18/h2-7,12,15H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXSWFYAJDXCBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-4-yl]benzoate (CAS Number: 1421515-41-4) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to present a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 367.4 g/mol. The compound features a piperidine ring linked to a benzodioxole moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H21NO5 |
| Molecular Weight | 367.4 g/mol |
| CAS Number | 1421515-41-4 |
Antimicrobial Activity
Recent studies have indicated that compounds containing the benzodioxole structure exhibit significant antimicrobial properties. For instance, derivatives of 1,3-benzodioxole have shown efficacy against various pathogens, including bacteria and fungi. The presence of the piperidine ring in this compound may enhance its interaction with microbial targets.
Insecticidal Properties
The compound's structural similarities to other benzodioxole derivatives suggest potential insecticidal activity. Research on related compounds has demonstrated larvicidal effects against Aedes aegypti, the vector responsible for diseases such as dengue and Zika virus. For example, a related study found that certain benzodioxole derivatives exhibited LC50 values as low as 28.9 μM against mosquito larvae .
Neuropharmacological Effects
The piperidine component is also associated with neuropharmacological activities. Compounds with similar structures have been investigated for their potential to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Inhibitors of AChE can be beneficial in treating neurodegenerative diseases like Alzheimer's .
Study on Larvicidal Activity
A study evaluating the larvicidal activity of various benzodioxole derivatives revealed that compounds structurally similar to this compound could potentially serve as effective insecticides. The study reported that certain derivatives exhibited significant toxicity to Aedes aegypti larvae without causing cytotoxicity in mammalian cells .
Neurotoxicity Assessment
Another investigation focused on the neurotoxic effects of related compounds on mammalian models. The results indicated that while some derivatives showed behavioral changes at high doses (2000 mg/kg), they did not exhibit significant structural toxicity in vital organs such as the liver and kidneys .
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural complexity invites comparisons with other benzodioxole derivatives, piperidine-containing molecules, and synthetic cannabinoids. Below is an analysis of key analogues:
a. Anandamide (Arachidonylethanolamide)
- Structure: Arachidonic acid derivative with an ethanolamide head group.
- Function: Endogenous ligand for cannabinoid receptors (CB1/CB2), identified for its competitive binding to synaptosomal membranes and inhibition of electrically induced contractions in mouse vas deferens .
- Comparison: While methyl 4-[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-4-yl]benzoate lacks the fatty acid chain of anandamide, its benzodioxole-carbonyl group may mimic the aromatic interactions of anandamide’s hydrophobic tail.
b. WIN 55,212-2
- Structure: Aminopropylindole derivative with a benzodioxole moiety.
- Function: Synthetic cannabinoid receptor agonist with high affinity for CB1/CB2.
- Comparison: Both compounds share the benzodioxole group, a critical pharmacophore for cannabinoid receptor binding. this compound’s ester group may confer greater metabolic stability compared to WIN 55,212-2’s amide linkage.
c. Piperidine-Containing Analogues
Compounds like rimonabant (a CB1 antagonist) utilize piperidine for receptor interaction. This compound’s piperidin-4-yl group could similarly anchor to receptor pockets, though its ester linkage may alter pharmacokinetics.
Data Table: Comparative Properties
Key Research Findings
Receptor Binding: The benzodioxole-carbonyl group is critical for cannabinoid receptor interaction, as seen in anandamide’s competitive binding . This compound’s structural rigidity may enhance selectivity but reduce potency compared to flexible ligands like anandamide.
Metabolic Profile: The methyl ester group likely improves stability over endogenous ligands, which are prone to enzymatic degradation.
Therapeutic Potential: Unlike anandamide (involved in pain and appetite regulation), synthetic analogues may prioritize tunable pharmacokinetics for drug development.
Preparation Methods
Initial Benzophenone Formation
The synthesis begins with the preparation of a benzophenone intermediate through iodine/magnesium exchange. Using 1-iodo-3-methoxybenzene and isopropylmagnesium chloride, a Grignard reagent is generated, which subsequently reacts with 4-chloro- N-methoxy- N-methylbenzamide via Weinreb–Nahm ketone synthesis. This step yields (4-chlorophenyl)(3-methoxyphenyl)methanone, which is demethylated using aqueous hydrogen bromide to produce (4-chlorophenyl)(3-hydroxyphenyl)methanone.
Piperidine Coupling via Mitsunobu Reaction
The hydroxyl group of the benzophenone intermediate is coupled with N-Boc-4-hydroxymethylpiperidine under Mitsunobu conditions. Employing diisopropylazodicarboxylate (DIAD) and triphenylphosphine, the reaction forms tert-butyl 4-((3-(4-chlorobenzoyl)phenoxy)methyl)piperidine-1-carboxylate. Boc deprotection with trifluoroacetic acid (TFA) liberates the free amine, which undergoes reductive amination with 4-(methyl(propyl)amino)benzaldehyde using sodium triacetoxyborohydride to yield the final compound.
Key Data:
-
Critical Reagents : DIAD, TFA, sodium triacetoxyborohydride.
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Optimization : Excess DIAD (1.5 equiv) improves coupling efficiency.
Alternative Pathway via Phosphonate Intermediate and Acyl-Urea Formation
Phosphonate Synthesis and Formaldehyde Condensation
A phosphonate intermediate is synthesized by reacting p-chlorobenzyl bromide with tert-butyl diethylphosphonoacetate in the presence of sodium hydride. Condensation with formaldehyde under basic conditions generates a β-keto phosphonate, which is hydrolyzed to the corresponding carboxylic acid using TFA.
Coupling with Piperidine-Benzodiazolone
The carboxylic acid is activated using hydroxybenzotriazole (HOBt) and N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU), facilitating coupling with 1-(piperidin-4-yl)-2,3-dihydro-1,3-benzodiazol-2-one. This step forms an acyl-urea substructure, which is alkylated with α-bromo carbonyl derivatives (e.g., ethyl 2-bromoacetate) using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base.
Key Data:
Reductive Amination Approach for Eastern Moieties
Piperidine Functionalization
Intermediate amines are prepared via nucleophilic substitution of 4-hydroxymethylpiperidine derivatives. Tosylation or mesylation of the alcohol group (e.g., using tosyl chloride) generates activated intermediates, which undergo substitution with phenolic nucleophiles in the presence of cesium carbonate.
Reductive Amination with Aldehydes
The free amine intermediate reacts with aldehydes (e.g., 4-(methyl(propyl)amino)benzaldehyde) under reductive conditions. Sodium triacetoxyborohydride is employed for secondary amine formation, while cyclooctadiene iridium chloride dimer facilitates tertiary amine synthesis.
Key Data:
Comparative Analysis of Synthetic Strategies
Efficiency and Scalability
Cost and Practicality
-
Mitsunobu coupling employs expensive reagents (DIAD, ~$500/mol), whereas reductive amination uses cost-effective sodium triacetoxyborohydride (~$100/mol).
Troubleshooting and Optimization
Q & A
Q. Characterization methods :
Basic: How is the structural conformation determined using advanced analytical methods?
Answer:
Structural elucidation relies on:
- X-ray crystallography : Resolves bond lengths/angles and stereochemistry. For example, piperidin-4-yl benzoate derivatives exhibit chair conformations with substituents in equatorial positions .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electrostatic potential maps and optimize geometry, correlating with experimental NMR/IR data .
Advanced: How can researchers optimize synthetic yield and purity?
Answer:
Optimization strategies include:
- Design of Experiments (DoE) : Use fractional factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, split-split plot designs (as in agricultural chemistry studies) can systematically evaluate interactions between reaction steps .
- In-line monitoring : ReactIR or HPLC tracking of intermediates reduces side reactions.
- Purification tweaks : Switch to preparative HPLC for polar byproducts (e.g., unreacted benzodioxole intermediates) .
Advanced: How to resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values)?
Answer:
Methodological approaches:
- Orthogonal assays : Validate bioactivity using both cell-based (e.g., cytotoxicity assays) and target-specific (e.g., enzyme inhibition) models.
- Data normalization : Account for batch-to-batch variability in compound purity via internal controls (e.g., reference inhibitors) .
- Meta-analysis : Cross-reference results with structurally similar compounds (e.g., pyrazolo-pyrimidine derivatives) to identify SAR trends .
Advanced: What experimental designs assess environmental impact and degradation pathways?
Answer:
Adopt frameworks from long-term ecotoxicological studies (e.g., Project INCHEMBIOL):
- Fate studies : Use LC-MS/MS to track compound persistence in soil/water systems under varying pH/temperature .
- Biotic transformations : Incubate with microbial consortia (e.g., activated sludge) and analyze metabolites via HRMS .
- Tiered testing : Start with OECD 301 biodegradability assays, then escalate to microcosm models for ecosystem-level effects .
Advanced: How do computational models aid in understanding structure-activity relationships (SAR)?
Answer:
- Molecular docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina. For example, the benzodioxole moiety may occupy hydrophobic pockets, while the piperidine enhances solubility .
- QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .
- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (GROMACS/AMBER) to prioritize analogs .
Advanced: How to handle hazardous intermediates during synthesis?
Answer:
- Safety protocols : Follow OSHA guidelines for handling reactive intermediates (e.g., sulfonyl chlorides). Use fume hoods and PPE during steps generating toxic gases .
- Green chemistry substitutions : Replace hazardous solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) for amide couplings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
